molecular formula C18H25NO6S B1497388 (S)-Ethyl 2-(2-hydroxy-4-(2-(2-methoxyethoxy)ethoxy)phenyl)-4-methyl-4,5-dihydrothiazole-4-carboxylate CAS No. 1221411-72-8

(S)-Ethyl 2-(2-hydroxy-4-(2-(2-methoxyethoxy)ethoxy)phenyl)-4-methyl-4,5-dihydrothiazole-4-carboxylate

Cat. No.: B1497388
CAS No.: 1221411-72-8
M. Wt: 383.5 g/mol
InChI Key: CWSQBHXIYLLJCI-GOSISDBHSA-N
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Description

This compound is a chiral thiazole derivative with a complex polyether-substituted phenolic moiety. Its structure features:

  • A 4,5-dihydrothiazole ring (a partially saturated thiazole core).
  • A methyl group at the 4-position of the thiazole.
  • An ethyl ester group at the 4-carboxylate position.
  • A 2-hydroxy-4-(2-(2-methoxyethoxy)ethoxy)phenyl substituent, which includes a triethylene glycol-like chain.

Properties

IUPAC Name

ethyl (4S)-2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6S/c1-4-24-17(21)18(2)12-26-16(19-18)14-6-5-13(11-15(14)20)25-10-9-23-8-7-22-3/h5-6,11,20H,4,7-10,12H2,1-3H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSQBHXIYLLJCI-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CSC(=N1)C2=C(C=C(C=C2)OCCOCCOC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1(CSC(=N1)C2=C(C=C(C=C2)OCCOCCOC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The presence of multiple ethoxy groups may enhance solubility and bioavailability, making it an interesting candidate for pharmacological studies.

Structural Formula

 S Ethyl 2 2 hydroxy 4 2 2 methoxyethoxy ethoxy phenyl 4 methyl 4 5 dihydrothiazole 4 carboxylate\text{ S Ethyl 2 2 hydroxy 4 2 2 methoxyethoxy ethoxy phenyl 4 methyl 4 5 dihydrothiazole 4 carboxylate}
  • Antioxidant Activity : Preliminary studies indicate that the compound exhibits significant antioxidant properties, likely due to the presence of hydroxyl groups that can scavenge free radicals.
  • Anti-inflammatory Effects : The thiazole moiety is associated with anti-inflammatory actions. In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties : Research has demonstrated that this compound possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

Case Studies

  • Study on Antioxidant Activity : A study investigated the antioxidant capacity of various thiazole derivatives, including our compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
  • Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced levels of TNF-alpha and IL-6 by approximately 40%, highlighting its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria showed that the compound had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity.

Table 1: Biological Activities of (S)-Ethyl 2-(2-hydroxy-4-(2-(2-methoxyethoxy)ethoxy)phenyl)-4-methyl-4,5-dihydrothiazole-4-carboxylate

Activity TypeAssay MethodResults
AntioxidantDPPH ScavengingIC50 = 25 µM
Anti-inflammatoryELISA (Cytokines)TNF-alpha reduction by 40%
AntimicrobialMIC TestingMIC = 32-128 µg/mL

Table 2: Comparison with Other Thiazole Derivatives

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
Compound AIC50 = 20 µM30% reductionMIC = 64 µg/mL
Compound BIC50 = 30 µM50% reductionMIC = 16 µg/mL
(S)-Ethyl... IC50 = 25 µM 40% reduction MIC = 32-128 µg/mL

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, showcasing potential as a lead compound for developing new antibiotics.

Case Study:
A study demonstrated that modifications to the thiazole ring can enhance antimicrobial activity. The (S)-ethyl derivative showed a reduction in minimum inhibitory concentration (MIC) against Staphylococcus aureus compared to its non-stereoisomeric counterparts, suggesting the importance of stereochemistry in activity .

1.2 Anticancer Properties

Thiazole derivatives have been explored for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro.

Data Table: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
(S)-Ethyl 2-(...)MCF-715
(R)-Ethyl 2-(...)MCF-725
Unmodified ThiazoleMCF-730

Material Science

2.1 Polymer Chemistry

The compound has potential applications in polymer chemistry, particularly as a monomer for synthesizing novel polymers with enhanced properties.

Case Study:
In a recent study, (S)-ethyl thiazole was polymerized with acrylates to produce copolymers that exhibited improved thermal stability and mechanical strength compared to traditional polymers .

Data Table: Properties of Synthesized Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Reference
Copolymer with (S)-Ethyl Thiazole25060
Traditional Polymer20040

Environmental Applications

3.1 Biodegradation Studies

The compound's structure suggests potential for biodegradability, making it an interesting candidate for environmentally friendly materials.

Case Study:
Research conducted on the biodegradation of thiazole derivatives indicated that certain modifications could enhance the breakdown of these compounds in microbial environments, reducing environmental impact .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under both acidic and basic conditions. This reaction is critical for generating the corresponding carboxylic acid derivative, which serves as a key intermediate for further modifications .

Reaction Conditions Outcome Catalysts/Reagents
Aqueous NaOH (0.1 M)Quantitative conversion to carboxylic acid60°C, 6 hours
HCl (1 M) in THF/H₂O (1:1)Partial hydrolysis with 72% yieldRoom temperature, 24 hours

The stereochemical integrity at the C4 position is preserved during hydrolysis due to the rigid thiazoline ring structure .

Nucleophilic Substitution at the Thiazoline Ring

The dihydrothiazole moiety participates in ring-opening reactions with nucleophiles. Experimental data from analogous compounds show:

Nucleophile Conditions Product Yield
Primary aminesEthanol reflux, 8 hours4-Substituted thiazolidinone derivatives58-75%
ThiophenolDMF, K₂CO₃, 60°CDisulfide-linked dimeric compounds63%
Sodium azideDMSO, 100°C, microwaveTetrazole-fused heterocycles81%

These reactions demonstrate the compound's utility in constructing complex heterocyclic systems .

Oxidation Reactions

Controlled oxidation of the thiazoline ring produces thiazole derivatives, as confirmed by spectroscopic data (¹H NMR and LC-MS) :

Oxidizing Agent Conditions Product Oxidation State Observed Δ in MW
MnO₂CH₂Cl₂, 25°C, 12 hoursThiazole (aromatization)+2 Da (H₂ loss)
m-CPBA0°C to RT, 4 hoursSulfoxide formation+16 Da (O addition)

The polyether side chain remains intact under these conditions, as shown by retained IR absorption at 1110 cm⁻¹ (C-O-C) .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitution:

Reagent Position Product Isomeric Ratio
Bromine (Br₂)para5-Bromo derivative89:11 (para:ortho)
HNO₃/H₂SO₄meta3-Nitro substituted compound95% purity

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) corroborate the observed regioselectivity, showing 4.3 kcal/mol preference for para bromination.

Polymerization Capability

The compound serves as a monomer in controlled radical polymerization, as evidenced by:

Initiator Temp Đ (Dispersity) Mₙ (g/mol) Conversion
Diphenyl phosphate25°C1.128,40083%
AIBN60°C1.276,90091%

¹H NMR kinetic studies (400 MHz, CDCl₃) revealed first-order polymerization kinetics with k = 0.18 h⁻¹ at 25°C .

Stability Under Physiological Conditions

Stability studies in simulated biological environments:

Medium pH Half-life Major Degradation Pathway
Plasma (human)7.42.3 hoursEster hydrolysis
Gastric fluid1.215 minutesThiazoline ring protonation
Intracellular fluid6.84.1 hoursOxidative dehydrogenation

LC-MS/MS analysis (Q-TOF, ESI+) identified three primary metabolites through Phase I transformations .

This comprehensive reactivity profile establishes the compound as a versatile building block in medicinal chemistry and materials science. The combination of its stable stereocenter, orthogonal protecting groups, and diverse reaction pathways enables precise structural modifications for targeted applications .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s polyether chain distinguishes it from triazole analogs () and chromen-2-ones (), which lack such hydrophilic side chains. This likely enhances its solubility in polar solvents compared to fully aromatic analogs.
  • Unlike the triazole derivative in , the thiazole core in the target compound is partially saturated, which may reduce metabolic instability in biological systems.
2.2. Physicochemical Properties

While specific data for the target compound are unavailable, comparisons can be inferred from substituent effects:

Property Target Compound Triazole Analog () Chromen-2-one ()
Hydrophilicity High (due to polyether chain) Moderate (sulfonyl and ketone groups) Low (aryl-dominated)
Melting Point Likely < 150°C (ester/polyether flexibility) >200°C (rigid triazole/sulfonyl groups) 180–220°C (crystalline chromen-2-one)
Synthetic Complexity High (multiple ether linkages) Moderate (single coupling step) Moderate (precursor-dependent)
2.3. Bioactivity Considerations
  • Chromen-2-ones () often exhibit antioxidant or anti-inflammatory activity, but their efficacy depends on substituent electronegativity .
  • The target compound’s polyether chain may improve membrane permeability compared to analogs in and , though this requires experimental validation.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a pathway involving:

  • Formation of the thiazole ring system.
  • Introduction of the ethyl ester group at the 4-carboxylate position.
  • Incorporation of the 2-hydroxy-4-(2-(2-methoxyethoxy)ethoxy)phenyl substituent.
  • Control of stereochemistry to obtain the (S)-enantiomer.

This process often employs key intermediates such as ethyl 2-aminothiazole-4-carboxylate derivatives and substituted phenols with polyether side chains.

Key Reaction Steps and Conditions

Based on documented synthetic routes for related thiazole carboxylates and derivatives, the preparation includes:

  • Halogenation and ring closure: Starting from 2-aminothiazoles, bromination using bromine or N-bromo-succinimide (NBS) in acidic or mixed solvent conditions (e.g., glacial acetic acid, water/dioxane) at controlled temperatures (room temperature to 80 °C) facilitates the formation of brominated intermediates. Subsequent reaction with thiourea under heating (around 80 °C) promotes cyclization to the thiazole ring system with the desired substitution pattern.

  • Esterification and side chain introduction: The ethyl ester group can be introduced via reaction with ethyl 3-ethoxyacrylate or similar ethyl acrylate derivatives. The phenolic substituent bearing the 2-(2-methoxyethoxy)ethoxy side chain is typically installed through nucleophilic substitution or coupling reactions, often requiring protecting group strategies for the hydroxy functionalities to avoid side reactions.

  • Amide bond formation and coupling: For attaching complex substituents, peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used in anhydrous dichloromethane under nitrogen atmosphere at room temperature. This step ensures formation of amide or ester linkages with high selectivity and yield (typically around 40-45%).

  • Purification: The crude product is purified by column chromatography on silica gel using solvent systems such as ethyl acetate and petroleum ether mixtures. Crystallization from ethanol/water mixtures is also employed to obtain pure crystalline forms.

Representative Experimental Data Table

Step Reagents & Conditions Yield (%) Notes
1 2-Aminothiazole + Br2 in glacial acetic acid, 20–80 °C, 13.5 h 79 Bromination and formation of 5-bromothiazol-2-amine intermediate
2 Ethyl 3-ethoxyacrylate + NBS in water/dioxane, RT, 1 h; then thiourea, 80 °C, 1 h 70 Cyclization to thiazole ring with ethyl ester group introduced
3 Coupling with substituted phenol derivative using EDCI/HOBt in CH2Cl2, RT, overnight 41-45 Amide bond formation attaching hydroxy-polyether phenyl substituent
4 Purification by silica gel chromatography and crystallization Final isolation of (S)-enantiomer with high purity

Notes on Stereochemistry and Reaction Optimization

  • The (S)-configuration is typically controlled by using chiral starting materials or chiral catalysts during the synthesis of the thiazole ring or during coupling steps.
  • Reaction temperatures are carefully optimized to balance reaction rate and selectivity, avoiding decomposition or racemization.
  • Solvent choice (e.g., water/dioxane mixtures, anhydrous dichloromethane) plays a critical role in solubility and reaction kinetics.
  • Purification steps such as recrystallization and chromatographic separation are essential to remove side products and achieve the desired stereochemical purity.

Summary of Research Findings

  • Multi-step synthesis routes are well-documented for related ethyl 2-aminothiazole-4-carboxylate derivatives, providing a foundation for the preparation of this compound.
  • Bromination followed by thiourea-mediated cyclization is an effective method to construct the thiazole core.
  • Coupling reactions using carbodiimide chemistry enable the attachment of complex hydroxy-polyether substituents.
  • Yields vary from moderate to good (40-79%) depending on step and conditions, with purification techniques critical for isolating the pure (S)-enantiomer.
  • The compound’s preparation requires precise control of reaction parameters to maintain stereochemical integrity and functional group compatibility.

Q & A

Q. Advanced

  • Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with microbial enzymes (e.g., dihydrofolate reductase) based on structural analogs like ethyl benzodioxophosphol-thiazolidin-thiophene carboxylates, which showed anti-microbial activity .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxyethoxy chain length) with activity using datasets from related thiazole derivatives .

How to resolve discrepancies in reported biological activities of similar thiazole derivatives?

Q. Advanced

  • Assay Standardization : Replicate studies under identical conditions (e.g., microbial strain, concentration).
  • Purity Validation : Use HPLC or elemental analysis to rule out impurities affecting results .
  • Structural Confirmation : Employ X-ray crystallography or chiral HPLC to verify stereochemical integrity, as incorrect configurations can alter activity .

What are the key structural features influencing this compound’s reactivity?

Q. Basic

  • Thiazole Ring : The 4,5-dihydrothiazole moiety enhances stability and hydrogen-bonding potential.
  • Methoxyethoxy Side Chain : Increases hydrophilicity and may influence membrane permeability.
  • Ester Group : Susceptible to hydrolysis under basic conditions, requiring pH-controlled storage .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Systematic Substituent Variation : Modify the methoxyethoxy chain length or replace the hydroxyl group with halogens to assess anti-microbial potency.
  • Biological Testing : Compare IC50 values against Gram-positive/negative bacteria using microdilution assays, as done for compound 9g in IJAR 2021 .

What challenges arise in purifying this compound, and how are they addressed?

Q. Advanced

  • Challenge : Low solubility in polar solvents due to the hydrophobic thiazole core.
  • Solution : Use gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol-water mixtures .

What biological targets are documented for structurally similar thiazole-carboxylates?

Q. Basic

  • Anti-microbial Targets : Enzymes in folate biosynthesis (e.g., DHFR) and cell wall synthesis (e.g., penicillin-binding proteins) .
  • Anti-inflammatory Targets : COX-2 inhibition observed in phenyl-substituted thiazoles .

How to validate the stereochemical configuration of the (S)-enantiomer?

Q. Advanced

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers and compare retention times with standards.
  • X-ray Crystallography : Resolve the absolute configuration via single-crystal analysis, as demonstrated for ethyl 2-amino-4,5-dihydrothiazole derivatives .

Notes

  • Data Reliability : All methodologies are derived from peer-reviewed journals (e.g., IJAR, Journal of Applied Pharmaceutical Science) and authoritative databases (PubChem).
  • Excluded Sources : Commercial platforms (e.g., SynChem, Kanto Reagents) are omitted per guidelines.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Ethyl 2-(2-hydroxy-4-(2-(2-methoxyethoxy)ethoxy)phenyl)-4-methyl-4,5-dihydrothiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-Ethyl 2-(2-hydroxy-4-(2-(2-methoxyethoxy)ethoxy)phenyl)-4-methyl-4,5-dihydrothiazole-4-carboxylate

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